molecular formula C19H24ClNO4S B1246132 Benoxathian hydrochloride CAS No. 92642-97-2

Benoxathian hydrochloride

Cat. No.: B1246132
CAS No.: 92642-97-2
M. Wt: 397.9 g/mol
InChI Key: OWRADFDDJVNMGL-UHFFFAOYSA-N
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Description

Benoxathian hydrochloride is a chemical compound known for its role as an α1-adrenergic receptor antagonist. It has been studied for its potential antihypertensive effects, which means it can help lower blood pressure. The compound has a molecular formula of C19H23NO4S·HCl and a molecular weight of 397.92 g/mol .

Mechanism of Action

Target of Action

Benoxathian hydrochloride primarily targets the α1 adrenoceptor . The α1 adrenoceptor is a type of protein that is part of the adrenergic receptor family. These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response.

Mode of Action

As an antagonist of the α1 adrenoceptor , this compound binds to these receptors and blocks their activation by adrenaline and noradrenaline. This prevents the initiation of a cascade of intracellular events that would normally lead to various physiological responses such as vasoconstriction, pupil dilation, and intestinal relaxation.

Result of Action

This compound, by blocking the α1 adrenoceptor, can reverse certain physiological effects. For instance, it has been shown to completely reverse anorexia induced by Phenylpropanolamine in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benoxathian hydrochloride involves several steps. One common method includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzoxathiin-2-methanamine to produce benoxathian. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benoxathian hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benoxathian oxide, while reduction may produce benoxathian alcohol .

Scientific Research Applications

Benoxathian hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benoxathian hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other α1-adrenergic receptor antagonists. Its high potency and selectivity for α1-adrenergic receptors make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRADFDDJVNMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439112
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92642-97-2
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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